Dfhbi 1T: A Technical Guide to the Fluorogenic RNA-Aptamer System
Dfhbi 1T: A Technical Guide to the Fluorogenic RNA-Aptamer System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dfhbi 1T is a cell-permeable, fluorogenic molecule that has emerged as a powerful tool for imaging RNA in living cells.[1] As a mimic of the green fluorescent protein (GFP) fluorophore, Dfhbi 1T exhibits minimal fluorescence in its unbound state but "lights up" upon binding to specific RNA aptamers, such as Spinach, Spinach2, and Broccoli. This conditional fluorescence provides a high signal-to-noise ratio, making it an invaluable reagent for studying RNA localization, trafficking, and dynamics in real-time.[2] This technical guide provides an in-depth overview of Dfhbi 1T, its mechanism of action, quantitative properties, and detailed experimental protocols.
Core Mechanism of Action
The functionality of Dfhbi 1T is predicated on a "light-up" mechanism initiated by its specific binding to a structurally complementary RNA aptamer. In solution, Dfhbi 1T is non-fluorescent. Upon introduction into a system where an RNA aptamer like Spinach or Broccoli is expressed, Dfhbi 1T binds to a specific pocket within the folded RNA structure. This binding event constrains the conformation of Dfhbi 1T, leading to a significant increase in its quantum yield and a strong fluorescent signal.[3] This process is reversible and dependent on the continued presence and proper folding of the target RNA aptamer.
The photophysics of the Dfhbi 1T-aptamer complex involves a cis-trans photoisomerization process. Upon excitation, the fluorescent cis isomer can convert to the non-fluorescent trans isomer, leading to a decrease in the fluorescence signal. The trans isomer can then unbind from the aptamer, and a new cis-Dfhbi 1T molecule from the surrounding environment can bind, thus recycling the fluorescence.[4][5]
Quantitative Data
A summary of the key quantitative properties of Dfhbi 1T is presented in the table below. These values are crucial for designing and interpreting experiments.
| Property | Value | Aptamer Context | Reference |
| Excitation Maximum (λex) | 447 nm | Broccoli, Spinach, or Spinach2 | [6] |
| 472 nm | Spinach, Spinach2, iSpinach, and Broccoli | [1] | |
| 482 nm | Spinach2 | ||
| Emission Maximum (λem) | 501 nm | Broccoli, Spinach, or Spinach2 | [6] |
| 505 nm | Spinach2 | ||
| 507 nm | Spinach, Spinach2, iSpinach, and Broccoli | [1] | |
| Quantum Yield | 0.94 | Spinach2™ /DFHBI | [3] |
| Dissociation Constant (Kd) | 45 nM | Squash aptamer | |
| 560 nM | Spinach2™ /DFHBI | [3] | |
| Extinction Coefficient (ε) | 35,400 M⁻¹cm⁻¹ | Spinach2™ /DFHBI | [3] |
| Molecular Weight | 320.2 g/mol | N/A | [6] |
Experimental Protocols
Stock Solution Preparation
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Reconstitution : Dfhbi 1T is typically supplied as a lyophilized powder.[3] To prepare a stock solution, reconstitute the powder in anhydrous DMSO to a concentration of 20-50 mM.[1][3]
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Aqueous Resuspension (Alternative) : Dfhbi 1T can also be resuspended in water at a pH >9.0 to a concentration of 100 µM. Once dissolved, the solution should be titrated back to a neutral pH for stability.[3]
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Storage : Aliquot the stock solution and store it at -20°C or -80°C, protected from light. The stock solution is stable for at least 6 months at -80°C and 1 month at -20°C.[1]
Live-Cell RNA Imaging
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
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Cell Culture : Culture cells expressing the RNA aptamer of interest (e.g., Spinach2-tagged RNA) under standard conditions in a suitable culture dish.[1]
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Preparation of Working Solution : Dilute the Dfhbi 1T stock solution in a serum-free medium to a final working concentration, typically 20 µM. The optimal concentration may vary and should be determined empirically, with a range of 40-200 µM having been tested.[1][2]
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Cell Staining :
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Aspirate the culture medium from the cells.
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Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).[1]
-
Add the Dfhbi 1T working solution to the cells, ensuring the cell monolayer is completely covered.[1]
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Incubate the cells for 10 minutes at 37°C in a 5% CO₂ humidified incubator.[1]
-
-
Washing :
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Aspirate the dye-containing medium.
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Wash the cells three times with pre-warmed PBS to remove any unbound Dfhbi 1T.[1]
-
-
Imaging :
Concluding Remarks
Dfhbi 1T, in conjunction with its cognate RNA aptamers, provides a versatile and robust platform for the fluorescent labeling and imaging of RNA in living systems. Its favorable photophysical properties, including high specificity and low background fluorescence, make it a superior choice for a variety of applications in molecular biology, cell biology, and drug discovery. The protocols and data presented in this guide offer a comprehensive resource for researchers seeking to employ this powerful technology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
